Glasdegib

描述

属性

IUPAC Name |

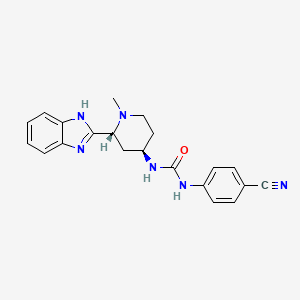

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28)/t16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNSLLSYNZWZQG-VQIMIIECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025881 | |

| Record name | Glasdegib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes at 214 ºC | |

| Record name | Glasdegib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1095173-27-5 | |

| Record name | N-[(2R,4R)-2-(1H-Benzimidazol-2-yl)-1-methyl-4-piperidinyl]-N′-(4-cyanophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095173-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glasdegib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1095173275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glasdegib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glasdegib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLASDEGIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K673DMO5H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

> 214 ºC | |

| Record name | Glasdegib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

准备方法

Preparation of this compound Monomaleate

Procedure :

- Base Formation : this compound free base (1.30 g) was dissolved in ethyl acetate (60 mL) and reacted with 0.5 M sodium hydroxide (100 mL) under vigorous stirring at 25°C.

- Salt Formation : Maleic acid (equimolar ratio) was added to the organic phase, followed by solvent evaporation under reduced pressure.

- Crystallization : The residue was recrystallized from methanol-water (3:7 v/v) to yield crystalline monomaleate.

Synthesis of this compound Dimaleate

Procedure :

- Acid Addition : this compound monomaleate (2.00 g) was suspended in dichloromethane (50 mL) with excess maleic acid (2.2 equivalents).

- Reaction : The mixture was stirred at 40°C for 24 hours, followed by filtration to remove unreacted acid.

- Crystallization : The filtrate was concentrated and cooled to 4°C, yielding dimaleate crystals.

Alternative Salt Forms

- Dihydrochloride Hydrate : this compound free base was treated with hydrochloric acid (2 equivalents) in isopropanol, yielding a hydrate form.

- (S)-Mandelate : Crystallized from ethanol using (S)-mandelic acid.

Characterization of this compound Salts

Thermal Analysis

Differential Scanning Calorimetry (DSC) :

| Salt Form | Onset Temp (°C) | Peak Temp (°C) |

|---|---|---|

| Monomaleate | 195.4 | 202.2 |

| Dimaleate | 187.6 | 194.8 |

The dimaleate’s lower melting point suggests reduced crystallinity, correlating with higher solubility.

Spectroscopic Characterization

FTIR (KBr, cm⁻¹) :

- Monomaleate : 3424 (N-H stretch), 2219 (C≡N), 1690 (C=O maleate).

- Dimaleate : 3192 (broad O-H), 2216 (C≡N), 1699 (C=O maleate).

¹³C NMR (MeOD) :

X-ray Diffraction

Crystallographic Data :

| Parameter | Monomaleate | Dimaleate |

|---|---|---|

| Space Group | P2₁ | P1 |

| a (Å) | 10.52 | 8.97 |

| b (Å) | 12.34 | 11.23 |

| c (Å) | 14.78 | 14.65 |

| β (°) | 95.6 | 92.1 |

The dimaleate’s P1 space group confirms a double-salt structure, with two maleate anions interacting with one this compound cation.

Comparative Physicochemical Analysis

Solubility Profiles

| pH | Monomaleate (mg/mL) | Dimaleate (mg/mL) |

|---|---|---|

| 1.2 | 1.7 | 2.4 |

| 4.0 | 0.9 | 1.6 |

| 7.0 | 0.3 | 0.7 |

Dimaleate exhibits 41% higher solubility at pH 1.2, critical for oral absorption.

Chemical Stability

Stress Testing (40°C, 75% RH) :

| Time (Months) | Monomaleate Degradation (%) | Dimaleate Degradation (%) |

|---|---|---|

| 1 | 1.2 | 0.8 |

| 3 | 3.5 | 1.9 |

Dimaleate’s enhanced stability is attributed to stronger ionic interactions and reduced epimerization.

Mechanistic Insights into Dimaleate Formation

Contrary to pKa predictions (this compound: 1.7, 6.1; maleic acid: 1.9, 6.3), the dimaleate’s double-salt structure arises from protonation at both benzimidazole and methylpiperidine nitrogens. Solid-state NMR confirmed two maleate anions per this compound molecule, with one maleate fully deprotonated (carboxylate) and the other partially protonated (hydrogen maleate).

化学反应分析

格拉司替尼会发生各种化学反应,包括:

氧化: 格拉司替尼可以在特定条件下被氧化,但详细的氧化途径尚未得到广泛记录。

还原: 涉及格拉司替尼的还原反应并不常见。

取代: 格拉司替尼可以发生取代反应,尤其是在强亲核试剂存在的情况下。这些反应中常用的试剂包括 1,1'-羰基二咪唑和马来酸.

科学研究应用

Clinical Applications

-

Acute Myeloid Leukemia (AML)

- FDA Approval : Glasdegib was approved by the FDA on November 21, 2018, for use in combination with low-dose cytarabine (LDAC) for newly diagnosed AML in patients aged 75 years or older or those with comorbidities precluding intensive chemotherapy .

- Clinical Trials : The BRIGHT AML 1003 study demonstrated that adding this compound to LDAC significantly improved overall survival (OS) compared to LDAC alone (HR: 0.501) . In this trial involving 115 patients, the median OS nearly doubled for those receiving the combination therapy.

- Myelodysplastic Syndrome (MDS)

Preclinical Findings

Preclinical studies have highlighted this compound's potential beyond AML:

- Tumor Regression : Studies indicated that this compound could induce rapid tumor regression both as a monotherapy and in combination with other chemotherapeutics .

- Leukemia Stem Cell Reduction : It was observed to reduce the expression of key regulators associated with leukemia stem cells, thereby decreasing their populations in patient-derived AML cells .

Case Study 1: Elderly AML Patients

A randomized trial involving elderly patients demonstrated that those treated with this compound plus LDAC had a median OS of 8.8 months compared to 4.9 months for those on LDAC alone. This significant difference underscores the potential of this compound in improving survival rates among vulnerable populations .

Case Study 2: High-Risk MDS

In a cohort study of high-risk MDS patients treated with this compound, preliminary results showed improved response rates and tolerability compared to historical controls receiving standard therapies. Patients reported manageable side effects, primarily low-grade nausea and fatigue .

Data Summary Table

| Application | Patient Population | Treatment Regimen | Key Findings |

|---|---|---|---|

| Acute Myeloid Leukemia | Newly diagnosed ≥75 years or comorbidities | This compound + LDAC | Median OS: 8.8 months vs. 4.9 months (LDAC alone) |

| High-Risk MDS | Patients unfit for intensive therapy | This compound + standard supportive care | Improved response rates; manageable side effects |

作用机制

相似化合物的比较

Pharmacokinetic and Formulation Advantages

Limitations and Unresolved Questions

- Phase III Discrepancy: While phase II data were promising, the phase III BRIGHT AML 1019 trial failed to show OS benefit when this compound was combined with intensive chemotherapy (HR: 1.05; p = 0.749) or azacitidine (HR: 0.99; p = 0.969) . Potential reasons include patient heterogeneity and differences in LSC targeting .

- Niche Role: this compound’s utility is now confined to LDAC combinations for elderly/unfit AML patients, particularly in venetoclax-ineligible cases .

生物活性

Glasdegib is a small-molecule inhibitor that selectively targets the Hedgehog (Hh) signaling pathway, primarily through the inhibition of the Smoothened (SMO) receptor. This compound has gained attention for its potential therapeutic applications in hematologic malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

This compound inhibits the Hh signaling pathway, which is crucial for various developmental processes and is implicated in the pathogenesis of several cancers. By binding to SMO, this compound prevents the activation of downstream transcription factors GLI1 and GLI2, which are involved in tumor growth and survival. This inhibition leads to a significant downregulation of target genes associated with oncogenesis .

Key Studies and Findings

-

BRIGHT AML 1003 Trial :

- This phase 2 study evaluated the efficacy of this compound in combination with low-dose cytarabine (LDAC) in newly diagnosed AML patients who were not candidates for intensive chemotherapy.

- Results showed a significant increase in overall survival (OS) compared to LDAC alone, with a median OS of 8.3 months versus 4.9 months for LDAC alone (HR 0.51; p=0.0004) .

- Phase 1b Study :

-

BRIGHT AML 1019 Trial :

- A phase 3 trial comparing this compound plus intensive chemotherapy (cytarabine and daunorubicin) or non-intensive chemotherapy (azacitidine) versus placebo.

- The results indicated no significant improvement in OS between this compound and placebo arms in both treatment regimens, suggesting that while this compound has shown efficacy in earlier trials, its benefit may not extend to all patient populations .

Safety Profile

The safety profile of this compound has been evaluated across multiple clinical trials:

- Common Adverse Events : The most frequently reported treatment-emergent adverse events include nausea, decreased appetite, febrile neutropenia, and QT prolongation on electrocardiograms .

- Dose-Dependent Effects : Observations indicate dose-dependent QTc prolongation, necessitating monitoring during treatment .

- Overall Tolerability : this compound has generally been well tolerated when administered alone or in combination with other agents like azacitidine or LDAC .

Data Summary

| Study Name | Patient Population | Treatment Regimen | Median OS (months) | Response Rate (%) |

|---|---|---|---|---|

| BRIGHT AML 1003 | Newly diagnosed AML | This compound + LDAC | 8.3 | Not specified |

| Phase 1b Study | Newly diagnosed AML/MDS | This compound + Azacitidine | 9.2 (AML), 15.8 (MDS) | 30 (AML), 33 (MDS) |

| BRIGHT AML 1019 | Untreated AML | This compound + Intensive/Non-intensive chemotherapy | Not significantly different from placebo | Not specified |

Case Study: Efficacy in Elderly Patients

In a notable case involving elderly patients with newly diagnosed AML who were unfit for intensive chemotherapy, treatment with this compound plus LDAC resulted in a marked improvement in clinical outcomes compared to historical controls receiving LDAC alone. This highlights the potential role of this compound as a viable treatment option for high-risk populations .

Case Study: Combination Therapy

Another case demonstrated that combining this compound with azacitidine led to improved response rates in patients with MDS who were previously transfusion-dependent. This combination therapy was associated with a significant number of patients achieving transfusion independence .

常见问题

Q. What is the molecular mechanism of glasdegib in targeting the Hedgehog (Hh) pathway, and how does this inform preclinical study design?

this compound inhibits Smoothened (SMO), a key regulator of the Hh pathway, which is aberrantly activated in malignancies like acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). Preclinical studies should measure downstream Hh targets (e.g., GLI1, PTCH1) via qPCR or RNA sequencing to confirm pathway suppression . In vitro models should assess effects on leukemia stem cells (LSCs), including self-renewal assays (e.g., serial transplantation in NOD/SCID mice) and apoptosis markers (e.g., cleaved PARP, caspase-3) .

Q. How does this compound synergize with low-dose cytarabine (LDAC) in AML, and what statistical methods validate survival benefits?

In the BRIGHT AML 1003 trial, this compound + LDAC improved median overall survival (OS) to 8.3 months vs. 4.3 months for LDAC alone (HR 0.46; Cox proportional hazards model). Researchers should use stratified randomization to account for covariates (e.g., age, cytogenetic risk) and apply Kaplan-Meier analysis with log-rank tests to compare survival curves .

Q. What pharmacokinetic (PK) parameters are critical for this compound dosing, and how do food/PPIs influence bioavailability?

this compound exhibits dose-proportional PK with a half-life of ~24 hours and steady-state achieved in 8 days. Bioequivalence studies (cross-over design, n=24) show food increases AUC by 24%, while PPIs reduce Cmax by ~20% without affecting AUC. Use non-compartmental analysis (NCA) for AUClast/AUCinf and mixed-effects models to assess formulation effects .

Q. What are the common adverse events (AEs) associated with this compound, and how should they be managed in clinical trials?

Grade 1/2 AEs include dysgeusia (62%), muscle spasms (57%), and alopecia (38%). Protocol-defined dose modifications (e.g., interruption for Grade ≥3 QTc prolongation) and supportive care (e.g., antiemetics for nausea) are recommended. AE severity should be graded using CTCAE v5.0 .

Advanced Research Questions

Q. How should combination therapy trials with this compound be designed to optimize dose escalation and endpoint selection?

Phase Ib/II trials (e.g., NCT01546038) use a 3+3 design to determine the recommended Phase II dose (RP2D). Primary endpoints include dose-limiting toxicities (DLTs) and complete remission (CR) rates. Secondary endpoints: OS, molecular response (e.g., IDH1/2 mutation clearance). Stratify patients by prior JAK inhibitor exposure and baseline Hh pathway activation .

Q. How can population PK/PD modeling address interpatient variability in this compound exposure?

Two-compartment models with first-order absorption characterize this compound PK. Covariate analysis (e.g., renal/hepatic function) using NONMEM identifies outliers. Exposure-response (ER) models (exponential survival distributions) correlate steady-state concentrations (Css) with OS, though no ER relationship was observed at 100 mg QD .

Q. What biomarkers predict response to this compound, and how are they integrated into trial analyses?

Baseline PTCH1 overexpression correlates with improved OS (HR 0.42). Use TaqMan arrays for gene expression (FOXM1, BCL2) and multiplex immunoassays for cytokines (IL-8, CCL21). Mutational profiling (e.g., TP53, FLT3-ITD) via NGS informs subgroup analyses. Pre-specified Cox regression adjusts for molecular risk categories .

Q. How to resolve contradictions in efficacy data (e.g., limited spleen reduction vs. OS benefit) in myelofibrosis trials?

In Phase I/II studies, this compound showed modest spleen volume reduction (2.3–32.9%) but improved OS. Use competing-risk analysis to disentangle symptom relief vs. survival. Stratify by fibrosis grade and JAK2 mutation status to identify responders .

Q. What methodologies quantify this compound’s synergy with hypomethylating agents (e.g., azacitidine)?

Bliss independence models assess synergy in vitro (e.g., apoptosis induction in MDS-derived iPSCs). In vivo, measure reduction in CD34+CD38− LSCs via flow cytometry. Clinical trials should report combination indices (CI <1.0) and time-to-progression (TTP) .

Q. How are parametric survival models applied to estimate long-term OS in this compound studies?

Weibull or log-logistic models predict survival probabilities beyond observed data. Visual predictive checks (VPCs) validate model fit, while landmark analyses (e.g., 6-month survival rate) compare arms. Sensitivity analyses adjust for crossover and loss to follow-up .

Q. What experimental strategies identify mechanisms of this compound resistance in LSCs?

Serial passaging of patient-derived xenografts (PDXs) under this compound pressure reveals upregulated chemoresistance genes (e.g., ABCA2). CRISPR screens validate candidate pathways (e.g., Wnt/β-catenin). Longitudinal RNA-seq tracks clonal evolution .

Q. How to design translational studies evaluating this compound’s impact on tumor microenvironment (TME)?

Single-cell RNA-seq of bone marrow stroma identifies Hh-dependent stromal subsets. Co-culture assays test this compound’s effect on LSC-stroma interactions (e.g., CXCL12 secretion). Spatial transcriptomics maps niche remodeling in responder vs. non-responder biopsies .

Methodological Guidelines

- Ethical Compliance : Adhere to ICH-GCP guidelines for informed consent and pregnancy prevention (30-day contraception post-treatment) .

- Data Transparency : Share PK/PD datasets via repositories (e.g., ClinicalTrials.gov ) with annotated metadata (e.g., bioanalytical assay validation) .

- Statistical Rigor : Pre-specify multiplicity adjustments (e.g., Hochberg procedure) for biomarker studies. Report 80% confidence intervals for early-phase trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。